molecular formula C₇¹³CH₁₄D₃Cl₂N₂O₂P B1161394 N-Methyl Cyclophosphamide-13C,d3

N-Methyl Cyclophosphamide-13C,d3

Cat. No.: B1161394
M. Wt: 279.12
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl Cyclophosphamide-13C,d3 is a stable isotope-labeled derivative of cyclophosphamide, a nitrogen mustard alkylating agent used in chemotherapy. The compound is specifically modified with a 13C atom and three deuterium (d3) atoms, which replace natural carbon and hydrogen atoms in the N-methyl group. These isotopic labels enable precise tracking of the compound’s metabolic fate and pharmacokinetics in preclinical and clinical studies using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy .

Synthetic routes for 13C-labeled compounds, including this compound, often involve the incorporation of isotopic precursors during key reaction steps. For example, 13C-labeled methyl groups may be introduced via methylating agents like 13C-enriched iodomethane, while deuterium incorporation is achieved through hydrogen-deuterium exchange or deuterated reagents . This labeled analog is primarily utilized as an internal standard in quantitative bioanalysis, ensuring accurate measurement of cyclophosphamide and its metabolites in complex biological matrices .

Properties

Molecular Formula

C₇¹³CH₁₄D₃Cl₂N₂O₂P

Molecular Weight

279.12

Synonyms

N,N-Bis(2-chloroethyl)tetrahydro-3-methyl-2H-1,3,2-oxazaphosphorin-2-amine-13C,d3 2-Oxide;  2-[Bis(2-chloroethyl)amino]tetrahydro-3-methyl-2H-1,3,2-oxazaphosphorine-13C,d3 2-Oxide;  Cyclophosphamide Impurity C-13C,d3; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Non-Isotopic N-Methyl Cyclophosphamide

The non-labeled N-Methyl Cyclophosphamide serves as the parent therapeutic compound, functioning as a prodrug that requires hepatic activation to exert cytotoxic effects. Key differences include:

  • Molecular Weight: The isotopic labels in N-Methyl Cyclophosphamide-13C,d3 increase its molecular weight by ~3 Da compared to the non-labeled form.
  • Applications: While the non-labeled variant is used clinically for cancer treatment, the labeled version is restricted to research applications, such as metabolic pathway elucidation and drug interaction studies .
  • Detection: Non-labeled cyclophosphamide is typically quantified via UV spectroscopy or HPLC, whereas the labeled analog is detected with higher specificity using mass spectrometry due to its unique isotopic signature .

Other Isotope-Labeled Cyclophosphamide Derivatives

  • Cyclophosphamide-d4 : A fully deuterated analog with four deuterium atoms. While it shares applications in mass spectrometry, the d4 label may alter metabolic stability slightly compared to the d3 variant due to differences in hydrogen/deuterium exchange kinetics.
  • 14C-Labeled Cyclophosphamide : This radiolabeled form is used in absorption, distribution, metabolism, and excretion (ADME) studies. Unlike 13C/d3-labeled compounds, 14C introduces radiation hazards, limiting its use in human trials .

Structural Analogs (Ifosfamide and Trofosfamide)

  • Ifosfamide: A structural isomer of cyclophosphamide with a longer half-life and distinct toxicity profile.
  • Trofosfamide : An oral alkylating agent with a different metabolic activation pathway. Neither compound is routinely employed as a research tracer, highlighting the niche role of this compound in analytical settings .

Research Findings and Analytical Insights

Fragmentation Patterns

Collision-induced dissociation (CID) studies of N-methylated compounds, such as N-Methyl Aspidodasycarpine, reveal neutral losses of small molecules (e.g., H2O, CH3NH2) during mass spectrometry. Similar fragmentation patterns are observed in this compound, where isotopic labeling allows unambiguous identification of fragment ions, distinguishing it from non-labeled analogs .

Metabolic Stability

Such effects are more pronounced in fully deuterated analogs .

Data Tables

Table 1: Key Properties of this compound vs. Similar Compounds

Compound Molecular Weight (g/mol) Isotopes Primary Application Detection Method
N-Methyl Cyclophosphamide 351.2 None Chemotherapy HPLC, UV Spectroscopy
This compound 354.2 13C, d3 Metabolic Tracing LC-MS/MS, NMR
Cyclophosphamide-d4 355.2 d4 Quantitative Bioanalysis LC-MS/MS
Ifosfamide 386.1 None Resistant Cancer Therapy HPLC

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